Benzoylcarnitine

Catalog No.
S580092
CAS No.
105450-08-6
M.F
C14H19NO4
M. Wt
265.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoylcarnitine

CAS Number

105450-08-6

Product Name

Benzoylcarnitine

IUPAC Name

(3R)-3-benzoyloxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C14H19NO4/c1-15(2,3)10-12(9-13(16)17)19-14(18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1

InChI Key

AWUHAZDZHNWQAG-GFCCVEGCSA-N

SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1

Synonyms

benzoylcarnitine

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC=CC=C1

The exact mass of the compound Benzoylcarnitine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzoylcarnitine is an aromatic acylcarnitine formed via the conjugation of benzoic acid with L-carnitine. In clinical chemistry and metabolomics, it serves as a critical analytical standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and flow injection analysis (FIA-MS/MS) workflows. Unlike endogenous aliphatic acylcarnitines that primarily track mitochondrial β-oxidation, benzoylcarnitine is specifically positioned as a biomarker for xenobiotic metabolism, monitoring the detoxification of sodium benzoate and its secondary impact on the carnitine pool. Its procurement is essential for laboratories requiring absolute quantification of aromatic acylcarnitines, establishing precise limits of detection for low-abundance metabolites, and validating untargeted metabolomics libraries in studies of drug-induced metabolic shifts [1].

In mass spectrometry workflows, substituting benzoylcarnitine with common aliphatic standards like acetylcarnitine (C2) or hexanoylcarnitine (C6) critically compromises assay accuracy. The aromatic benzoyl moiety fundamentally alters the molecule's hydrophobicity, resulting in distinct reverse-phase chromatographic retention times and distinct electrospray ionization (ESI) efficiencies. Furthermore, while measuring hippuric acid can track the primary glycine-dependent clearance of benzoate, it completely fails to quantify the carnitine-dependent conjugation pathway. Consequently, laboratories attempting to monitor benzoate-induced carnitine depletion or calibrate the specific m/z 322 precursor ion in butylated assays cannot rely on generic short-chain acylcarnitines or hippurate surrogates, mandating the procurement of the exact benzoylcarnitine standard [1].

Precursor Mass Specificity in Butylated FIA-MS/MS Workflows

In standard flow injection analysis tandem mass spectrometry (FIA-MS/MS) utilizing butyl ester derivatization, benzoylcarnitine yields a specific precursor ion that cannot be calibrated using aliphatic standards. Benzoylcarnitine produces a precursor at m/z 322, whereas the closest common aliphatic standard, hexanoylcarnitine (C6), appears at m/z 316, and the baseline acetylcarnitine (C2) appears at m/z 260. Both target and comparators share the diagnostic m/z 85 product ion, but the distinct precursor masses require exact standard procurement to set the correct Multiple Reaction Monitoring (MRM) transitions and optimize collision energies for the aromatic species [1].

Evidence DimensionButylated precursor ion mass (m/z)
Target Compound Datam/z 322 (Benzoylcarnitine butyl ester)
Comparator Or Baselinem/z 316 (Hexanoylcarnitine) and m/z 260 (Acetylcarnitine)
Quantified Difference+6 Da vs C6; +62 Da vs C2
ConditionsFIA-MS/MS with butyl ester derivatization

Procurement of the exact standard is mandatory to program the specific MRM transitions and avoid false negatives in automated clinical screening workflows.

Baseline Concentration Disparity for LLOQ Calibration

The endogenous physiological concentration of benzoylcarnitine is orders of magnitude lower than primary aliphatic acylcarnitines, necessitating a specific standard to establish an accurate Lower Limit of Quantification (LLOQ). In healthy pediatric and adult plasma, the reference range for benzoylcarnitine is typically <0.10 to <0.13 nmol/mL. In contrast, acetylcarnitine (C2) exhibits a reference range up to 17.83–27.57 nmol/mL. Attempting to extrapolate calibration curves from high-abundance aliphatic standards to the ultra-low-abundance aromatic range introduces severe matrix effects and linearity errors [1].

Evidence DimensionUpper limit of normal plasma reference range
Target Compound Data<0.13 nmol/mL
Comparator Or BaselineAcetylcarnitine (up to 27.57 nmol/mL)
Quantified Difference>200-fold lower baseline concentration
ConditionsQuantitative plasma acylcarnitine profiling

Accurately quantifying trace xenobiotic metabolites requires the exact compound to validate assay linearity and sensitivity at the sub-nanomolar level.

Pathway-Specific Tracking of Xenobiotic Conjugation

When monitoring the metabolic clearance of sodium benzoate (e.g., in hyperammonemia treatment), benzoylcarnitine provides a specific quantitative readout of carnitine depletion that the primary metabolite, hippuric acid, cannot supply. While hippuric acid accounts for the vast majority of benzoate clearance via glycine conjugation, benzoylcarnitine represents the minor (e.g., ~0.04% of applied dose in baseline models) but clinically critical carnitine conjugation pathway. Procuring benzoylcarnitine allows researchers to directly quantify this secondary pathway, which is the actual driver of drug-induced carnitine deficiency [1].

Evidence DimensionMetabolic pathway representation
Target Compound DataQuantifies the carnitine-conjugation fraction (driver of depletion)
Comparator Or BaselineHippuric acid (quantifies only the glycine-conjugation fraction)
Quantified DifferenceBenzoylcarnitine isolates the <1% minor pathway responsible for secondary toxicity
ConditionsIn vivo xenobiotic metabolism and clearance monitoring

Buyers studying drug-induced metabolic toxicity must use this specific standard, as the dominant hippurate metabolite masks the carnitine-depleting effects of the drug.

Clinical FIA-MS/MS Acylcarnitine Panel Calibration

Directly following from its specific m/z 322 precursor mass, benzoylcarnitine is an essential calibrant in clinical mass spectrometry laboratories performing expanded newborn screening and metabolic profiling. It ensures accurate quantification of aromatic acylcarnitines, preventing misidentification against isobaric or closely eluting aliphatic species [1].

Pharmacokinetic Monitoring of Benzoate Therapies

Because it exclusively tracks the carnitine conjugation pathway, this standard is critical for pharmaceutical researchers and toxicologists monitoring patients or models treated with sodium benzoate for urea cycle disorders. It allows for the precise calculation of secondary carnitine depletion risks that cannot be assessed by measuring hippuric acid alone [2].

Untargeted Metabolomics Library Validation

Given its ultra-low endogenous baseline (<0.13 nmol/mL), authentic benzoylcarnitine is required by metabolomics core facilities to validate spectral libraries (e.g., MS-DIAL, GNPS). The authentic standard provides empirical retention times and fragmentation patterns, eliminating the false discovery rates associated with purely in silico spectral predictions in studies of neurodegenerative or cardiometabolic diseases [3].

XLogP3

2

Wikipedia

3-(Benzoyloxy)-4-(trimethylazaniumyl)butanoate

Dates

Last modified: 07-18-2023

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